1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic Acid
Overview
Description
1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C15H19NO5 and a molecular weight of 293.32 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3,5-dimethoxybenzoyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethoxybenzoic acid and piperidine.
Reaction Conditions: The reaction conditions often involve the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the 3,5-dimethoxybenzoic acid and piperidine.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the final product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C).
Scientific Research Applications
1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3,4-dimethoxybenzoyl)piperidine-3-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the benzoyl group.
1-(3,5-dimethoxybenzoyl)piperidine-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the piperidine ring.
1-(3,5-dimethoxybenzoyl)pyrrolidine-3-carboxylic acid: This compound has a pyrrolidine ring instead of a piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research applications.
Properties
IUPAC Name |
1-(3,5-dimethoxybenzoyl)piperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-20-12-6-11(7-13(8-12)21-2)14(17)16-5-3-4-10(9-16)15(18)19/h6-8,10H,3-5,9H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAAGXVQRSNYTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCCC(C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201220596 | |
Record name | 1-(3,5-Dimethoxybenzoyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436093-10-6 | |
Record name | 1-(3,5-Dimethoxybenzoyl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436093-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Dimethoxybenzoyl)-3-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201220596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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